

Commercial Availability and Technical Profile of Cabergoline-d5

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Compound of Interest

Compound Name: Cabergoline-d5

Cat. No.: B1198399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for **Cabergoline-d5**. The document is intended to serve as a resource for researchers and professionals engaged in drug development and analytical studies involving this stable isotope-labeled compound.

Commercial Sources and Availability

Cabergoline-d5 is available from several reputable suppliers of research chemicals and pharmaceutical reference standards. While pricing is often available upon request, this section summarizes key quantitative data provided by various suppliers. Each of these suppliers typically provides a Certificate of Analysis (CoA) with their products, detailing lot-specific purity and characterization data.

Table 1: Commercial Supplier Data for **Cabergoline-d5**

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Available Pack Sizes	Purity
LGC Standards[1]	1426173-20-7	$C_{26}H_{32}D_5N_5O$ 2	456.64	0.25 mg, 2.5 mg[1]	Not explicitly stated for d5, CoA provided
Simson Pharma Limited[2]	1426173-20-7	$C_{26}H_{32}D_5N_5O$ 2	456.64	Inquire	Accompanied by CoA[2]
Santa Cruz Biotechnology[3]	1426173-20-7	$C_{26}H_{32}D_5N_5O$ 2	456.64	Inquire	CoA available for lot-specific data[3]
Pharmaffiliates[4]	1426173-20-7	$C_{26}H_{32}D_5N_5O$ 2	456.64	Inquire	Sample CoA available[4]
ChemicalBook[5]	1426173-20-7	$C_{26}H_{32}D_5N_5O$ 2	456.64	Inquire	Supplier dependent
Tocris Bioscience	81409-90-7 (unlabeled)	$C_{26}H_{37}N_5O_2$ (unlabeled)	451.6	10 mg (unlabeled)	≥99% (HPLC) (unlabeled)[6] [7]

Experimental Protocols

While a specific synthesis protocol for **Cabergoline-d5** is not publicly available, the synthesis of its non-deuterated counterpart, Cabergoline, has been described.[8] The deuterated version is often utilized as an internal standard in analytical methods due to its similar chemical properties and distinct mass.

Analytical Methodologies

The following are examples of analytical methods that can be adapted for the analysis of **Cabergoline-d5**, based on published methods for Cabergoline.

2.1.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

This method is adapted from a stability-indicating HPLC method for Cabergoline and its degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with phosphoric acid) in a 70:30 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 225 nm.
- Sample Preparation: Dissolve an accurately weighed quantity of **Cabergoline-d5** in the mobile phase to achieve a known concentration (e.g., 100 μ g/mL).
- Procedure: Inject a defined volume of the sample solution into the chromatograph. The retention time for Cabergoline is typically around 4-5 minutes under these conditions. Purity is determined by the area percentage of the principal peak relative to the total peak area. Quantification can be performed using a calibration curve prepared with a certified reference standard.

2.1.2 High-Performance Thin-Layer Chromatography (HPTLC) for Identification and Separation

This HPTLC method can be used for the identification and separation of **Cabergoline-d5** from its potential impurities.

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Mobile Phase (Developing System): A mixture of butanol, methanol, and triethylamine in a 95:5:10 (v/v/v) ratio.
- Sample Application: Apply the sample solution (dissolved in a suitable solvent like methanol) as bands on the HPTLC plate.
- Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

- **Detection:** After development, dry the plate and visualize the spots under UV light at 280 nm.
- **Analysis:** The Rf value of the principal spot should correspond to that of a reference standard.

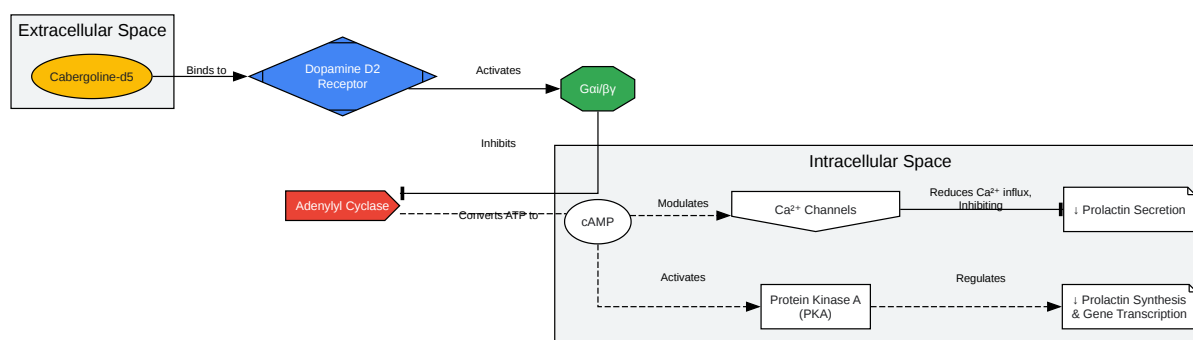
Mechanism of Action and Signaling Pathway

Cabergoline is a potent and long-acting dopamine D2 receptor agonist.^{[9][10]} Its primary mechanism of action involves the stimulation of D2 receptors in the lactotroph cells of the anterior pituitary gland.^[9] This activation mimics the natural inhibitory effect of dopamine on prolactin secretion.^[10] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (G α i).

Upon binding of Cabergoline to the D2 receptor, the following signaling cascade is initiated:

- **G-protein Activation:** The G α i subunit of the G-protein is activated.
- **Adenylyl Cyclase Inhibition:** The activated G α i subunit inhibits the enzyme adenylyl cyclase.
- **cAMP Reduction:** The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
- **Downstream Effects:** The reduction in cAMP levels leads to the inhibition of prolactin gene transcription and hormone synthesis. It also results in the closure of voltage-gated calcium channels, reducing intracellular calcium influx, which further inhibits prolactin exocytosis. Additionally, the signaling cascade can influence other pathways, such as the ERK1/2 pathway.

The following diagram illustrates the simplified signaling pathway of Cabergoline at the dopamine D2 receptor.

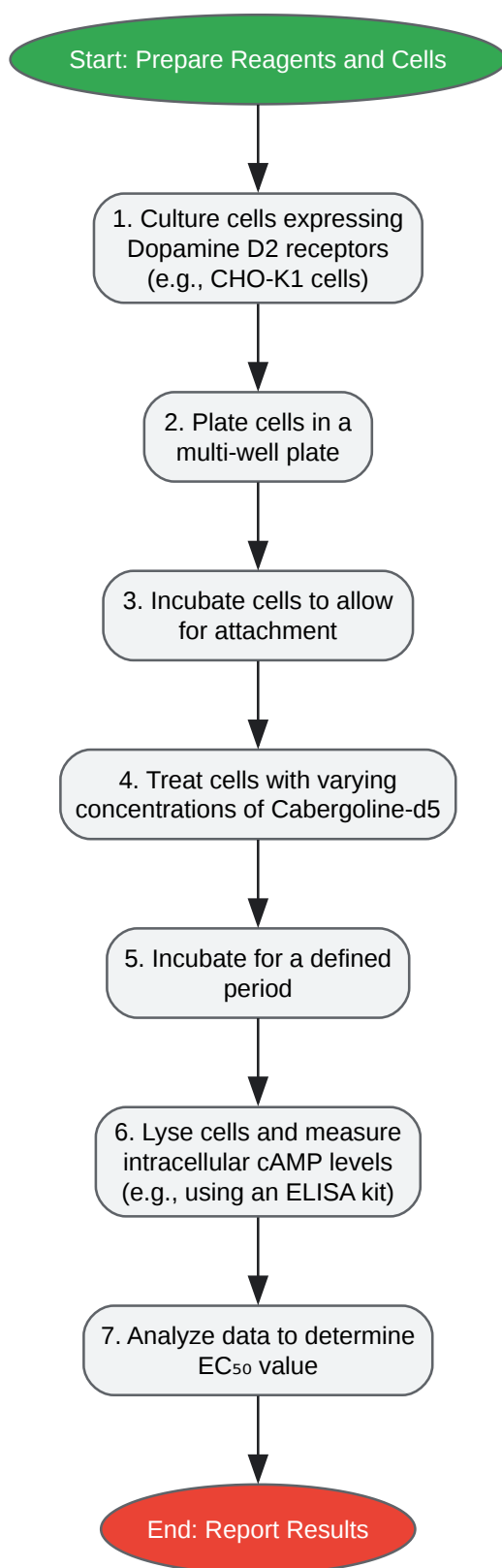


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Caption: **Cabergoline-d5** signaling pathway via the D2 receptor.

Experimental Workflow for In Vitro D2 Receptor Activation Assay

The following workflow outlines a general procedure for assessing the activity of **Cabergoline-d5** at the D2 receptor in a cell-based assay.



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Caption: Workflow for an in vitro D2 receptor activation assay.

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References

- 1. Cabergoline D5 | CAS No- 1426173-20-7 | Simson Pharma Limited [simsonpharma.com]
- 2. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprs.com [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile [agris.fao.org]
- 6. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 7. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cabergoline-d5 | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
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